N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide
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Overview
Description
N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetyl group, a fluorobenzoyl group, and an acetamide group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide typically involves the reaction of 2-amino-4’-fluorobenzophenone with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques, such as high-performance liquid chromatography (HPLC), are used to purify the final product and ensure its quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and fluorobenzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the biosynthesis of bacterial cell walls, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-2-(2-fluorobenzoyl)phenyl]acetamide
- N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]acetamide
- N-[4-Methyl-2-(2-fluorobenzoyl)phenyl]acetamide
Uniqueness
N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
52986-18-2 |
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Molecular Formula |
C17H14FNO3 |
Molecular Weight |
299.30 g/mol |
IUPAC Name |
N-[4-acetyl-2-(2-fluorobenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14FNO3/c1-10(20)12-7-8-16(19-11(2)21)14(9-12)17(22)13-5-3-4-6-15(13)18/h3-9H,1-2H3,(H,19,21) |
InChI Key |
KIRMFISQJCAMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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